

isopyrazam efficacy comparison other SDHI fungicides

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Compound Focus: Isopyrazam

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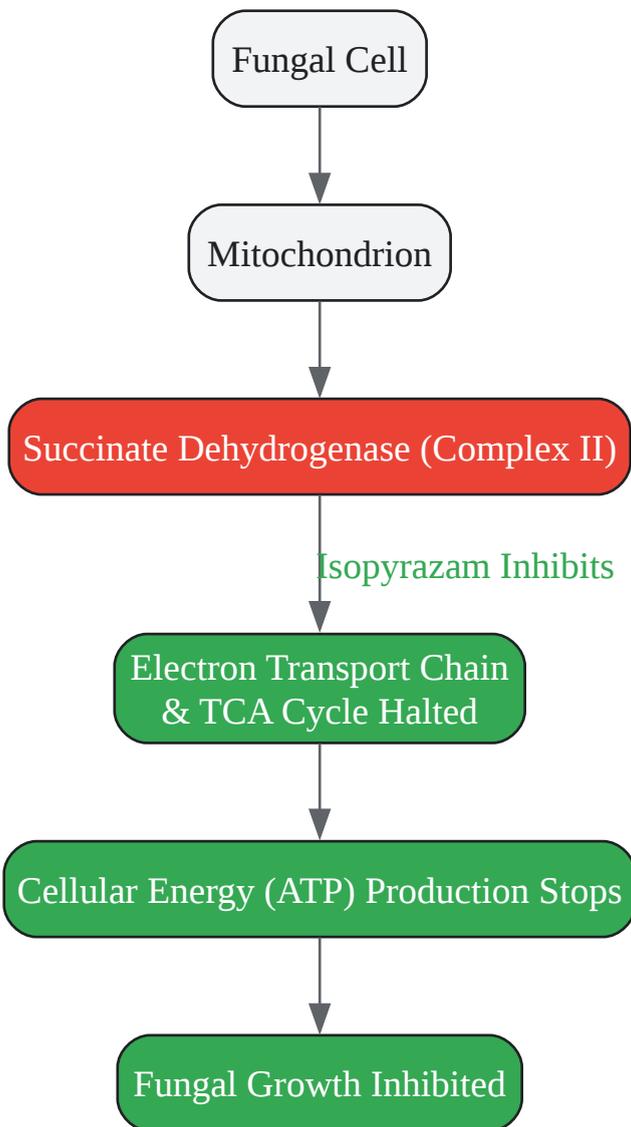
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Isopyrazam Overview and Mechanism of Action

Isopyrazam is a chiral fungicide belonging to the SDHI group (FRAC Code 7). Its primary mode of action is the inhibition of the **succinate dehydrogenase (SDH)** enzyme (also known as Complex II) in the mitochondrial electron transport chain. This inhibition disrupts both cellular respiration and the tricarboxylic acid (TCA) cycle, halting energy production in fungal cells [1] [2] [3].

The following diagram illustrates the core mechanism through which SDHI fungicides like **isopyrazam** exert their effect.



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Comparative Efficacy Against Key Pathogens

Experimental data from sensitivity tests establishes baseline EC50 values for **Isopyrazam** against various pathogens, providing a reference for its intrinsic potency. The tables below summarize this efficacy data and its implications for use.

Table 1: Baseline Sensitivity of Pathogens to Isopyrazam

Pathogen	Disease/Crop	Average EC50 (µg/mL)	Year Published	Reference
<i>Sclerotinia sclerotiorum</i>	Stem rot in vegetables	0.038	2019	[3]
<i>Rhizoctonia solani</i>	Sheath blight in rice	0.0101	2025	[4]

Table 2: Stereoselective Bioactivity of Isopyrazam Isomers Recent research reveals significant differences in the efficacy of **Isopyrazam**'s individual stereoisomers, which is critical for understanding and optimizing its activity [5].

Stereoisomer	Bioactivity Ranking	Key Experimental Findings
trans-1S,4R,9R-(+)-Isopyrazam	Highest	Strongest binding to SDH enzyme; most effective at inhibiting mycelial growth.
cis-1R,4S,9R-(+)-Isopyrazam	Second	
trans-1R,4S,9S-(-)-Isopyrazam	Third	
cis-1S,4R,9S-(-)-Isopyrazam	Lowest	Most effective against <i>Alternaria alternata</i> and <i>Phoma multirostrata</i> [6].

Key insights from the experimental data:

- **High Intrinsic Activity:** The low EC50 values against *S. sclerotiorum* and *R. solani* confirm **Isopyrazam**'s high potency [4] [3].
- **Stereoselective Efficacy:** The bioactivity of **Isopyrazam** is highly dependent on its specific stereochemical configuration. The trans-(1S,4R,9R) isomer shows the strongest binding to the SDH enzyme and is the most effective at inhibiting mycelial growth, while a different cis isomer is most active against specific pathogens [6] [5]. This suggests potential for developing more efficient, isomer-enriched products.
- **Pathogen-Specific Profile:** **Isopyrazam** is particularly effective against key pathogens in cereals like *Septoria tritici* and *Pyrenophora teres*, and also shows strong activity against *Sclerotinia* species in

vegetables and oilseeds [7] [3].

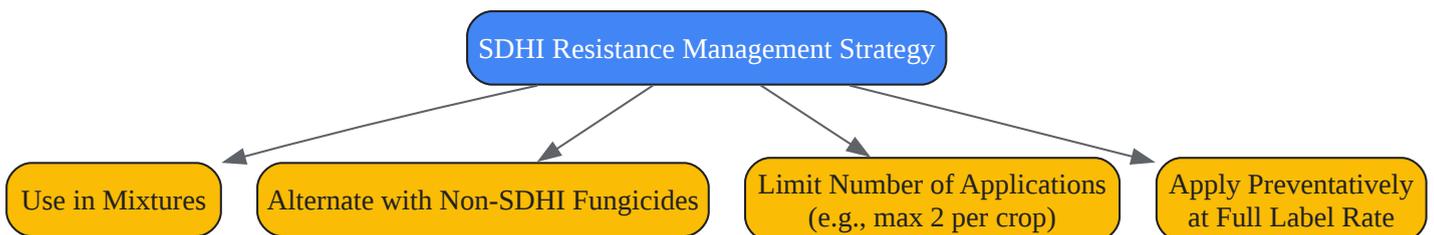
Resistance Profile and Management

All SDHI fungicides are classified by FRAC as medium to high risk for resistance development. Resistance typically occurs through target-site mutations in the SDH enzyme genes (sdhB, sdhC, sdhD) [1] [8].

Table 3: Resistance Case Studies and Risk Assessment for Isopyrazam

Pathogen	Resistance Mutation	Cross-Resistance	Resistance Risk & Notes
<i>Rhizoctonia solani</i>	sdhB-H249L, sdhC-I78F	Positive cross-resistance with thifluzamide (SDHI). No cross-resistance with fungicides from other groups (e.g., triazoles, strobilurins) [4].	Low to Moderate. Resistant mutants often show reduced fitness (slower growth, less pathogenic) [4].
Various Fungi (e.g., <i>B. cinerea</i> , <i>A. solani</i>)	Various sdhB/C/D mutations	Documented positive cross-resistance within the SDHI group, though the degree varies [1] [8].	Medium to High. Widespread resistance to some SDHIs like boscalid exists. Sensitivity monitoring is crucial [1] [8].

The following diagram outlines the recommended strategy to manage resistance, which is critical for prolonging the efficacy of all SDHI fungicides.



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Recommendations for Use and Optimization

Based on the compiled data, here are evidence-based considerations for using **isopyrazam**:

- **Formulation and Application: Isopyrazam** is available in formulations including Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and Water-Dispersible Granules (WDG). Its systemic properties enable distribution within the plant [7]. Precision agriculture technologies like drone-based spraying can optimize application efficiency [7].
- **Stereochemistry Considerations:** For pathogens like *Alternaria alternata*, using a cis-isomer-enriched product could significantly reduce the application rate by 54.7-72.2% while maintaining efficacy, offering a path toward a more sustainable use profile [6].
- **Integrated Pest Management (IPM): Isopyrazam** is a valuable component of IPM due to its specific mode of action. To delay resistance, strictly adhere to the resistance management strategies outlined above [7] [8].

Safety and Regulatory Considerations

Recent studies highlight important non-target effects and regulatory considerations for SDHI fungicides:

- **Environmental Toxicity:** The acute toxicity of **Isopyrazam** stereoisomers to non-target organisms like zebrafish (LC50 0.096 mg/L for the trans-isomer) is a critical point for environmental risk assessment [6].
- **Dietary Intake Risks:** For certain crops like celery, the chronic and acute dietary intake risks of **Isopyrazam** residues were calculated to be unacceptable (Risk Quotient, RQa >100%) [6].
- **Mitotoxicity Concerns:** As a class, SDHI fungicides are "mitotoxic" pesticides. Their target enzyme, SDH, is highly conserved across species, including humans. Inhibition of human SDH is linked to severe pathologies, including encephalopathies and cancers, suggesting that SDHIs could have toxic effects on non-target species [2].

In summary, **isopyrazam** is a potent SDHI fungicide with a distinct efficacy and resistance profile. Its activity is highly influenced by stereochemistry, and its sustainable use depends on strict adherence to resistance management guidelines. Broader mitotoxic effects of the SDHI class warrant careful consideration in the overall risk-benefit analysis.

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